Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a sulfonamide-linked 4-fluorophenyl group and an ethyl ester moiety.
For example, urea-linked derivatives are prepared by reacting the amino group with isocyanates under reflux conditions , while cyanoacrylamide derivatives are formed via Knoevenagel condensations .
Properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO5S2/c1-2-27-20(24)18-15-5-3-4-6-16(15)28-19(18)22-17(23)11-12-29(25,26)14-9-7-13(21)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGJRKLASFAMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound with significant potential in medicinal chemistry. Its unique structure combines a benzo[b]thiophene core with a sulfonamide group and a fluorophenyl moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 439.52 g/mol
- CAS Number : 895474-97-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl groups facilitate strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The presence of the fluorophenyl group may enhance binding affinity and selectivity for certain targets .
Antitumor Activity
Research indicates that derivatives of the benzo[b]thiophene scaffold exhibit significant antitumor properties. For example, compounds similar to this compound have shown IC values ranging from 23.2 to 49.9 μM against various cancer cell lines . The compound's structural features may contribute to its cytotoxic effects.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with serine proteases and other enzymes involved in disease pathways. This interaction can lead to the modulation of enzymatic activities crucial for cancer progression and inflammation .
Analgesic Effects
Studies have also explored the analgesic properties of related compounds within the benzo[b]thiophene series. For instance, derivatives have been evaluated using the "hot plate" method in animal models, demonstrating significant analgesic effects that surpass those of standard analgesics like metamizole . This suggests a potential for pain management applications.
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit anticancer activities. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation. For instance:
- Inhibition of Tumor Growth : Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Sulfonamide derivatives are well-documented for their ability to modulate inflammatory pathways:
- Cytokine Inhibition : this compound may reduce pro-inflammatory cytokines, contributing to therapeutic effects in conditions like rheumatoid arthritis .
Drug Development
The unique structural features of this compound make it a candidate for further development in drug design:
- Lead Compound for Anticancer Drugs : Its ability to target specific molecular pathways can be harnessed to develop targeted therapies for cancer.
- Modifications for Enhanced Activity : Researchers can modify the compound to improve its efficacy and reduce side effects. For example, altering the side chains or introducing additional functional groups could enhance selectivity towards cancer cells.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound. These derivatives were tested against breast cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Properties
Another research project investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that administration of the compound led to a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Comparison with Similar Compounds
Substituent Variations on the Thiophene Core
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Features a 4-hydroxyphenyl group and an ethoxy-oxoethyl side chain. Synthesized via a Petasis reaction with 22% yield, demonstrating moderate efficiency . HRMS-ESI confirms a molecular weight of 390.1370 .
Ethyl 2-(3-(acetylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate :
- Ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates: Derived from cyclization reactions of enamino keto precursors. Exhibits intramolecular hydrogen bonding, influencing solubility and reactivity .
Urea and Thiourea Derivatives
- Ethyl 2-(3-(2-chloroethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Synthesized by reacting the amino group with 2-chloroethyl isocyanate. The chloroethyl moiety may enhance electrophilicity for covalent target binding .
Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate :
Complex Heterocyclic Derivatives
- HCV-3149 (Hepatitis C Virus Inhibitor) :
Physicochemical and Pharmacokinetic Properties
- Sulfonyl vs.
- Urea vs. Amide Linkages: Urea derivatives (e.g., HCV-3149) exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition , while amides (e.g., cyanoacrylamides) prioritize conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
